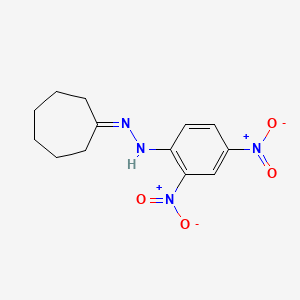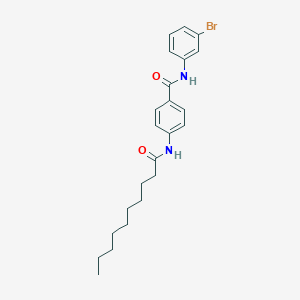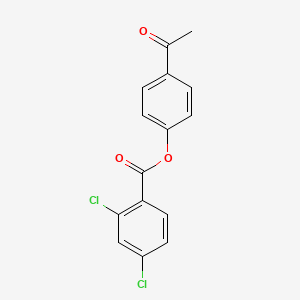![molecular formula C38H30N2O3 B11559868 17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-(4-ETHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE” is a complex organic compound with a unique structure. This compound features multiple aromatic rings and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple aromatic rings and functional groups. Examples could be:
- **17-(4-METHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- **17-(4-HYDROXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
Uniqueness
The uniqueness of “17-(4-ETHOXYPHENYL)-1-{(E)-[(1-NAPHTHYLMETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE” lies in its specific arrangement of functional groups and aromatic rings, which could confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C38H30N2O3 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-1-(naphthalen-1-ylmethyliminomethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C38H30N2O3/c1-2-43-27-20-18-26(19-21-27)40-36(41)34-33-29-14-5-7-16-31(29)38(35(34)37(40)42,32-17-8-6-15-30(32)33)23-39-22-25-12-9-11-24-10-3-4-13-28(24)25/h3-21,23,33-35H,2,22H2,1H3 |
InChI Key |
GCZGRNHNZZPSJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NCC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
![6-chloro-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11559794.png)

![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)


![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11559818.png)
![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11559836.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
